molecular formula C10H15N3 B11768145 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B11768145
M. Wt: 177.25 g/mol
InChI Key: KAARAMHEXUKVCS-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a sequential aza-Wittig/nucleophilic addition/cyclization reaction can be employed to prepare similar compounds . The reaction conditions often include the use of solvents like ethanol, tetrahydrofuran, or methanol, and catalysts such as sodium sulfate or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-10(4-5-10)8-7-13-6-2-1-3-9(13)12-8/h7H,1-6,11H2

InChI Key

KAARAMHEXUKVCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3(CC3)N

Origin of Product

United States

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